Methyl 2-chloro-3-cyano-6-isopropylisonicotinate
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Overview
Description
Methyl 2-chloro-3-cyano-6-isopropylisonicotinate is a chemical compound with the molecular formula C12H13ClN2O2 It is a derivative of isonicotinic acid and features a cyano group, a chloro group, and an isopropyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3-cyano-6-isopropylisonicotinate typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid or its derivatives.
Nitrile Formation: The cyano group is introduced via nucleophilic substitution reactions, using reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Esterification: The final step involves esterification to form the methyl ester, typically using methanol (CH3OH) and an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-cyano-6-isopropylisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isopropyl group, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Reduction: Conversion of the cyano group to an amine group.
Oxidation: Formation of oxidized derivatives, such as alcohols or ketones.
Scientific Research Applications
Methyl 2-chloro-3-cyano-6-isopropylisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-3-cyano-6-isopropylisonicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, while the chloro group can participate in nucleophilic substitution reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-6-isopropylisonicotinate: Lacks the cyano group, making it less reactive in certain chemical reactions.
Methyl 2-chloro-3-cyanoisonicotinate: Lacks the isopropyl group, affecting its steric and electronic properties.
Methyl 2-chloro-3-cyano-6-methylisonicotinate: Contains a methyl group instead of an isopropyl group, altering its hydrophobicity and reactivity.
Uniqueness
Methyl 2-chloro-3-cyano-6-isopropylisonicotinate is unique due to the presence of both the cyano and isopropyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-chloro-3-cyano-6-propan-2-ylpyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-6(2)9-4-7(11(15)16-3)8(5-13)10(12)14-9/h4,6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVDEVNOPIRNDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C(=C1)C(=O)OC)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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